molecular formula C13H12N2O B6329893 5-(3-Acetylphenyl)-2-aminopyridine CAS No. 1314985-38-0

5-(3-Acetylphenyl)-2-aminopyridine

Cat. No.: B6329893
CAS No.: 1314985-38-0
M. Wt: 212.25 g/mol
InChI Key: AFMHWFMZBCZHII-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-aminopyridine is a substituted 2-aminopyridine derivative featuring an acetylphenyl group at the 5-position of the pyridine ring. The 2-aminopyridine scaffold is widely recognized for its versatility in drug design, serving as a precursor for heterocyclic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Properties

IUPAC Name

1-[3-(6-aminopyridin-3-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14)15-8-12/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMHWFMZBCZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-2-aminopyridine typically involves the reaction of 3-acetylphenylboronic acid with 2-bromo-5-nitropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium on carbon catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-aminopyridine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 5-(3-Nitrophenyl)-2-aminopyridine.

    Reduction: 5-(3-Hydroxyphenyl)-2-aminopyridine.

    Substitution: 5-(3-Acetylphenyl)-2-amidopyridine.

Scientific Research Applications

5-(3-Acetylphenyl)-2-aminopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-aminopyridine involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their function. The acetylphenyl group can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic and Physical Properties

Compound Crystal System Space Group Cell Parameters (Å) Application Reference
2-Aminopyridine Monoclinic P21/c a=11.724, b=5.678, c=7.602 Pharmaceuticals
2APKDP Non-centrosymmetric N/A N/A Optoelectronics
This compound Hypothesized triclinic N/A N/A Drug development -

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